3-(1H-Pyrazol-4-YL)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

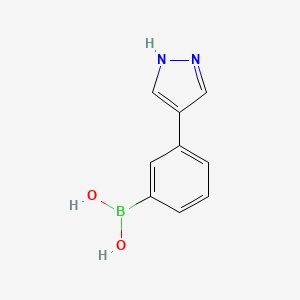

3-(1H-Pyrazol-4-YL)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-YL)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., bromobenzene), pyrazole, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-YL)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 3-(1H-Pyrazol-4-YL)phenylboronic acid, exhibit promising anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. By targeting the proteasome, these compounds can induce apoptosis in cancer cells. A study highlighted the structure-activity relationship (SAR) of boronic acids, suggesting that modifications at specific positions enhance their efficacy against cancer cell lines .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication. For instance, phenylboronic acid derivatives have shown effectiveness against various bacterial strains and viruses by targeting essential metabolic pathways .

Glucose-Sensitive Drug Delivery

One of the most innovative applications of this compound is in glucose-responsive drug delivery systems. When conjugated with polymers such as chitosan, this compound can form hydrogels that release drugs in response to glucose levels. This property is particularly beneficial for diabetes management, allowing for controlled insulin release when blood sugar levels rise .

Organic Synthesis

Catalysis in Chemical Reactions

this compound serves as an effective catalyst in various organic reactions. It has been utilized in the synthesis of complex heterocyclic compounds through multi-component reactions (MCRs). For example, it facilitates the formation of pyrano[2,3-c]pyrazole derivatives from simpler starting materials under mild conditions, showcasing its utility in green chemistry .

Functionalization of Polymers

The incorporation of boronic acids into polymeric materials enhances their functionality. For instance, polymers modified with this compound have been developed for applications in tissue engineering and drug delivery systems due to their ability to form reversible covalent bonds with diols . This dynamic nature allows for stimuli-responsive behavior, making these materials suitable for various biomedical applications.

Materials Science

Development of Smart Materials

The unique properties of boronic acids have led to the development of smart materials that respond to environmental stimuli such as pH and glucose concentrations. Research has demonstrated that hydrogels containing this compound can undergo significant changes in their physical properties upon exposure to different stimuli, making them ideal candidates for drug delivery and biosensing applications .

Data Summary

Mechanism of Action

The mechanism by which 3-(1H-Pyrazol-4-YL)phenylboronic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid

- 1-Boc-pyrazole-4-boronic acid pinacol ester

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

3-(1H-Pyrazol-4-YL)phenylboronic acid is unique due to the presence of both a pyrazole ring and a boronic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and bioactive molecules.

Biological Activity

3-(1H-Pyrazol-4-YL)phenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its role as an inhibitor of β-lactamases. This article explores the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H9BN2O2

- Molecular Weight : 179.99 g/mol

- CAS Number : 72212609

The compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in inhibiting enzymes such as β-lactamases.

The primary mechanism by which this compound exhibits its biological activity is through its interaction with β-lactamases. These enzymes are responsible for the resistance seen in various bacterial strains against β-lactam antibiotics. By forming a reversible covalent bond with the active site of these enzymes, boronic acids can inhibit their function, thereby restoring the efficacy of β-lactam antibiotics like cefotaxime in resistant strains of bacteria such as Klebsiella pneumoniae.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the phenylboronic acid structure can significantly influence its inhibitory potency against β-lactamases. For instance, derivatives with different substituents on the pyrazole ring have been synthesized and tested for their Ki values (inhibition constants). Notably:

- Ki Values : The most potent inhibitors identified had Ki values around 0.032 μM, indicating strong binding affinity to the enzyme.

- pKa Variability : The acid dissociation constants (pKa) of these compounds ranged from 5.98 to 10.0, suggesting that pKa tuning can enhance target interaction and improve biological activity .

Case Studies

- Inhibition of KPC-2 : A study demonstrated that this compound derivatives effectively inhibited KPC-2, a class A β-lactamase. The introduction of various functional groups on the phenyl ring was shown to modulate both the binding affinity and biological activity .

- Antibacterial Activity : In disk diffusion assays, compounds containing the pyrazole moiety exhibited significant antibacterial effects when combined with cefotaxime against resistant strains of Escherichia coli. The results indicated that these compounds could potentially be developed into new therapeutic agents to combat antibiotic resistance .

Comparative Analysis

To better understand the efficacy of this compound compared to other boronic acid derivatives, a comparison table is provided below:

| Compound Name | Ki Value (μM) | pKa Range | Notable Activity |

|---|---|---|---|

| This compound | 0.032 | 5.98 - 10 | Inhibits KPC-2; restores cefotaxime activity |

| Triazole-substituted phenylboronic acids | 0.038 | 6.0 - 8.2 | Effective against KPC-2; varied substituents |

| Phenylboronic acid | >0.5 | 4 - 10 | General β-lactamase inhibition |

Properties

Molecular Formula |

C9H9BN2O2 |

|---|---|

Molecular Weight |

187.99 g/mol |

IUPAC Name |

[3-(1H-pyrazol-4-yl)phenyl]boronic acid |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12) |

InChI Key |

QBDJJDPLGPHNJV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CNN=C2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.